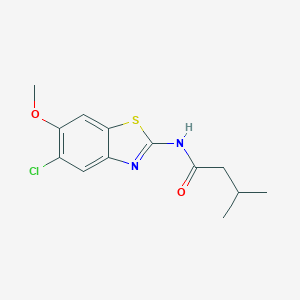
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme responsible for the production of phosphatidic acid (PA) from phosphatidylcholine (PC).
Mechanism of Action
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide exerts its effects by inhibiting PLD, an enzyme that plays a critical role in various cellular processes, including cell proliferation, migration, and vesicle trafficking. PLD catalyzes the hydrolysis of PC to produce PA, which is a key signaling molecule involved in various cellular processes. By inhibiting PLD, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide reduces the production of PA, leading to a decrease in cell proliferation and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation and migration of cancer cells by reducing the production of PA. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide in lab experiments is its potency and specificity for PLD. 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to be a potent inhibitor of PLD, with an IC50 value in the nanomolar range. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is highly specific for PLD, with minimal off-target effects. However, one of the limitations of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide for the treatment of various diseases. Furthermore, studies are needed to determine the long-term effects of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide on cellular processes and to identify any potential side effects. Finally, the potential of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide as a therapeutic agent for various diseases should be explored further in clinical trials.
Synthesis Methods
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-iodo-2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-fluoroaniline to form the amide intermediate. Finally, the amide intermediate is reacted with sodium hydride and methyl iodide to form 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide.
Scientific Research Applications
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation in animal models of various inflammatory diseases, including arthritis and sepsis. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
properties
Molecular Formula |
C15H13FINO |
|---|---|
Molecular Weight |
369.17 g/mol |
IUPAC Name |
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-8-14(10(2)7-13(9)17)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19) |
InChI Key |
YUWYOWJQOUSLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244499.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)